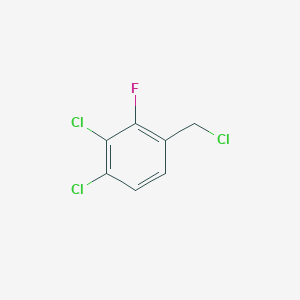
3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine
概要
説明
3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine is a thiazolidine derivative with a molecular formula of C10H9BrF3NS and a molecular weight of 312.15 g/mol. This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the bromo and trifluoromethyl groups on the phenyl ring imparts unique chemical properties to this molecule, making it valuable in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine typically involves the reaction of 3-bromo-2-(trifluoromethyl)benzaldehyde with thiazolidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature, with potassium hydroxide (KOH) as a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiazolidine ring can be oxidized to form thiazole derivatives.
Reduction Reactions: The compound can undergo reduction to modify the functional groups on the phenyl ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted thiazolidine derivatives.
Oxidation: Formation of thiazole derivatives.
Reduction: Formation of reduced phenyl derivatives.
科学的研究の応用
3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with various enzymes and receptors, modulating their activity. The bromo and trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and bind to target sites with high affinity . These interactions can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
3-Bromo-5-(trifluoromethyl)phenol: Similar structure but lacks the thiazolidine ring.
2-Bromo-3-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a thiazolidine ring.
3-(Trifluoromethyl)benzyl bromide: Similar functional groups but different core structure.
Uniqueness
3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine is unique due to the presence of both the thiazolidine ring and the bromo and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
3-[3-bromo-2-(trifluoromethyl)phenyl]-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NS/c11-7-2-1-3-8(9(7)10(12,13)14)15-4-5-16-6-15/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVKSLFNMIWPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C(=CC=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Iodobenzo[d]thiazol-5-ol](/img/structure/B1408642.png)


![O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1408645.png)

![tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate](/img/structure/B1408648.png)



![2-Fluorobenzo[d]thiazol-7-ol](/img/structure/B1408655.png)



